molecular formula C18H16BrN3OS B2780569 N-(4-bromophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-03-8

N-(4-bromophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2780569
CAS No.: 851131-03-8
M. Wt: 402.31
InChI Key: KCZATNOERSHQSC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group, a thioether-linked imidazole scaffold (substituted with a meta-methylphenyl group), and a secondary amide bridge. This compound belongs to a broader class of imidazole-based molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . Its structural uniqueness lies in the combination of electron-withdrawing (bromine) and electron-donating (methyl) substituents, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS/c1-13-3-2-4-16(11-13)22-10-9-20-18(22)24-12-17(23)21-15-7-5-14(19)6-8-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZATNOERSHQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine (such as m-toluidine) under acidic conditions.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with thioacetic acid or its derivatives.

    Bromophenyl Group Introduction: The final step involves the coupling of the bromophenyl group with the thioacetamide-imidazole intermediate, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiolate, or sodium alkoxide under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions and can inhibit metalloenzymes, while the bromophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The target compound’s imidazole-thioacetamide framework is structurally analogous to several derivatives reported in recent literature, with key differences in substituents and heterocyclic systems:

Compound Key Structural Differences Biological Activity
N-(4-bromophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide (Target) • 1-(m-tolyl)imidazole core
• 4-bromophenyl acetamide
Not explicitly reported in evidence; inferred from analogs.
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 21) • Benzofuran substituent replaces m-tolyl group Inhibits IMPDH (inosine-5′-monophosphate dehydrogenase) with 96% yield in synthesis.
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26) • Triazinoindole replaces imidazole
• Additional methyl group
95% purity; potential kinase inhibition inferred from triazinoindole pharmacophore.
2-((1-Benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (Compound 15) • Benzimidazole core
• Chlorophenyl instead of bromophenyl
IR data confirms amide/thioether motifs; antimycobacterial activity implied .

Key Observations :

  • Substituent Effects : Bromophenyl groups (as in the target compound and Compound 26) may enhance lipophilicity and halogen-bonding interactions compared to chlorophenyl or benzofuran derivatives .
Physicochemical and Spectral Properties
  • Melting Points : Imidazole-thioacetamides typically melt between 150–160°C (e.g., Compound 15: 158–160°C) .
  • Spectroscopic Data :
    • IR : Secondary amide C=O stretch ≈1650–1670 cm<sup>-1</sup>; thioether C–S ≈620–630 cm<sup>-1</sup> .
    • NMR : Aromatic protons in the 6.8–8.0 ppm range (1H NMR); bromophenyl carbons ≈120–130 ppm (13C NMR) .

Biological Activity

N-(4-bromophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the imidazole derivative, followed by the introduction of the thioacetamide group, and concludes with the addition of the bromophenyl group through electrophilic substitution reactions. This method ensures high yields while maintaining the compound's structural integrity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing thiazole and imidazole rings have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial lipid biosynthesis and other cellular processes.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target Organisms
Compound A4.69Bacillus subtilis
Compound B5.64Staphylococcus aureus
Compound C8.33Escherichia coli
Compound D16.69Candida albicans

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have indicated that compounds featuring imidazole derivatives exhibit cytotoxic effects against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The anticancer activity is often attributed to the ability of imidazole derivatives to induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 (µM)Mechanism of Action
Compound E12.5Apoptosis induction
Compound F15.0Cell cycle arrest

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives. Modifications in substituents on the phenyl or imidazole rings can significantly influence their potency and selectivity.

Key Observations in SAR:

  • Electron-withdrawing groups enhance antimicrobial activity.
  • The presence of a thioacetamide linkage is essential for maintaining biological efficacy.
  • Variations in alkyl substituents on the imidazole ring can affect binding affinity to biological targets.

Case Studies

  • Antimicrobial Studies : A recent study evaluated a series of thiazole and imidazole derivatives, including this compound, against a panel of bacterial strains. Results showed that certain modifications led to a significant increase in antimicrobial potency, particularly against resistant strains.
  • Anticancer Research : Another study focused on the anticancer potential of similar compounds, revealing that those with specific structural features could effectively inhibit tumor growth in vivo models. The research highlighted the importance of further exploring these derivatives for therapeutic applications.

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